

# N-Oleoyl Alanine: A Technical Guide to its Pharmacology and Toxicology

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## Compound of Interest

Compound Name: *N-Oleoyl alanine*

Cat. No.: B15544588

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## Abstract

**N-Oleoyl alanine** (OIAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules with growing interest in the scientific community. Structurally similar to the endocannabinoid anandamide, OIAla exhibits a distinct pharmacological profile primarily characterized by its activity as a peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ) agonist and a weak inhibitor of fatty acid amide hydrolase (FAAH). This technical guide provides a comprehensive overview of the current understanding of **N-Oleoyl alanine's** pharmacology, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on its potential therapeutic applications in substance withdrawal and dependence. The guide also addresses the significant gaps in the publicly available toxicological data for this compound, a critical consideration for drug development professionals. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

## Introduction

N-acyl amino acids are a class of endogenous lipids that play crucial roles in various physiological processes, including inflammation, energy metabolism, and neurotransmission.

**N-Oleoyl alanine**, the amide conjugate of oleic acid and L-alanine, has emerged as a molecule of interest due to its demonstrated efficacy in preclinical models of opioid, nicotine, and alcohol dependence.<sup>[1][2][3][4][5]</sup> Its dual mechanism of action, targeting both PPAR $\alpha$  and FAAH,

suggests a potential for multifactorial therapeutic effects. This guide aims to consolidate the existing scientific literature on **N-Oleoyl alanine** to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

## Pharmacology

### Mechanism of Action

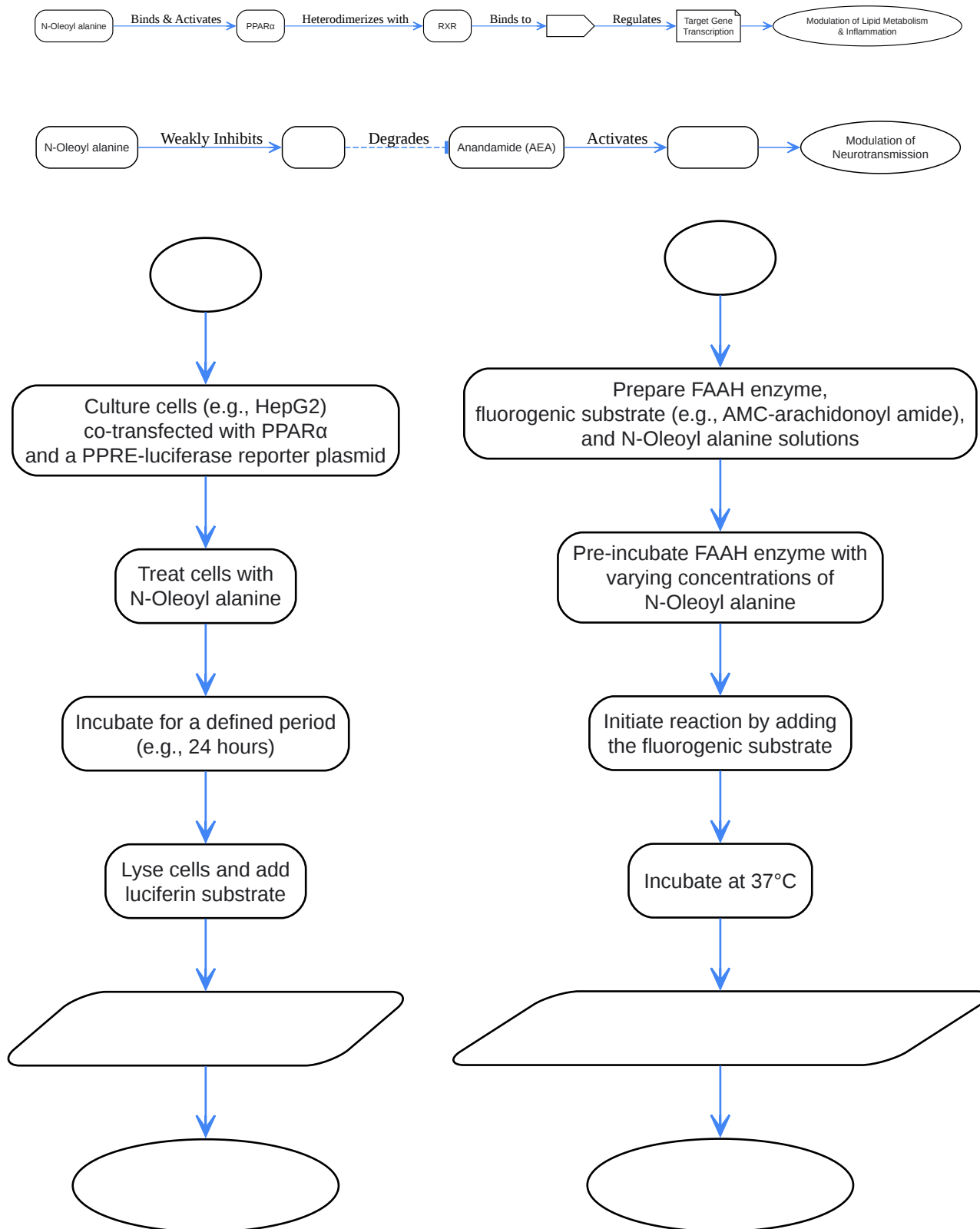
**N-Oleoyl alanine**'s pharmacological effects are primarily attributed to its interaction with two key molecular targets:

- **Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ) Agonism:** OIAla directly activates PPAR $\alpha$ , a nuclear receptor that functions as a transcription factor regulating the expression of genes involved in lipid metabolism and inflammation.[6][7][8] The activation of PPAR $\alpha$  is a key mechanism underlying many of OIAla's observed effects, particularly in the context of substance withdrawal.[6]
- **Fatty Acid Amide Hydrolase (FAAH) Inhibition:** OIAla is a weak inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other bioactive fatty acid amides.[7] By weakly inhibiting FAAH, OIAla can lead to a modest elevation of endogenous anandamide levels, which in turn can modulate cannabinoid receptor signaling.[7]

The interference with the aversive effects of naloxone-precipitated morphine withdrawal by OIAla has been shown to be prevented by both a PPAR $\alpha$  antagonist and a CB1 receptor antagonist, highlighting the contribution of both pathways to its *in vivo* activity.[8]

### Signaling Pathways

Upon binding to OIAla, PPAR $\alpha$  forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription. This pathway is central to regulating lipid metabolism and inflammation.



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